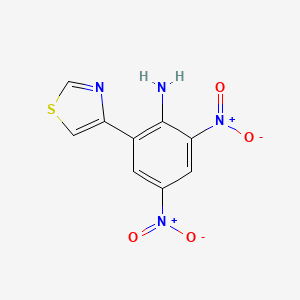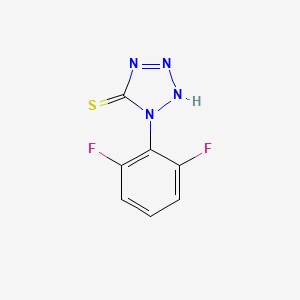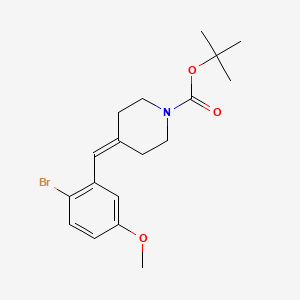
4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzylidene moiety, which is further linked to a piperidine ring protected by a tert-butoxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 2-bromo-5-methoxybenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Piperidine Ring Formation: The benzylidene intermediate is then reacted with piperidine under controlled conditions to form the desired piperidine derivative.
Boc Protection: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency, yield, and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the benzylidene moiety can undergo reduction to form the corresponding benzyl derivative.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products
Substitution: Formation of substituted benzylidene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl derivatives.
Hydrolysis: Formation of the free amine.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine is primarily based on its ability to interact with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target proteins, leading to the inhibition of enzymatic activity or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione: Known for its potent cytotoxicity against lung cancer cells.
N’-(2-Bromo-5-methoxybenzylidene)-3-nitrobenzohydrazide: Exhibits antimicrobial and antitubercular activities.
Uniqueness
4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine stands out due to its unique combination of a piperidine ring and a Boc protecting group, which enhances its stability and versatility in synthetic applications. Additionally, the presence of both bromine and methoxy groups provides opportunities for diverse chemical modifications and functionalizations.
Eigenschaften
Molekularformel |
C18H24BrNO3 |
|---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
tert-butyl 4-[(2-bromo-5-methoxyphenyl)methylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24BrNO3/c1-18(2,3)23-17(21)20-9-7-13(8-10-20)11-14-12-15(22-4)5-6-16(14)19/h5-6,11-12H,7-10H2,1-4H3 |
InChI-Schlüssel |
GPESABADVNZESO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(=CC2=C(C=CC(=C2)OC)Br)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


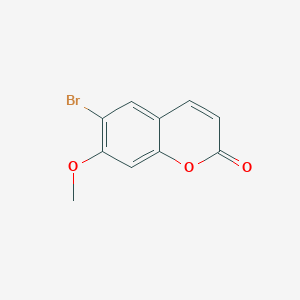
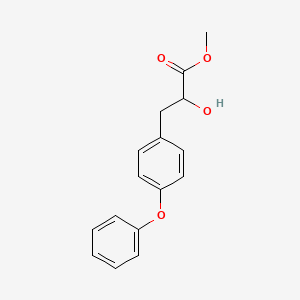
![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)
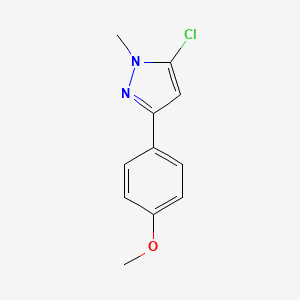
![Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13686547.png)
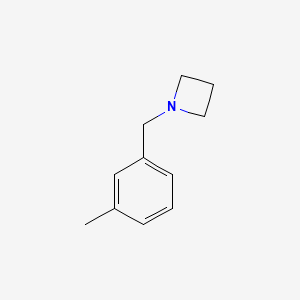
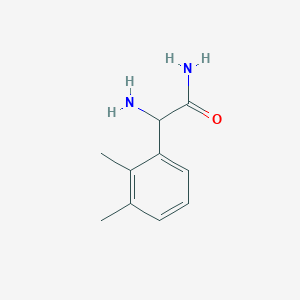
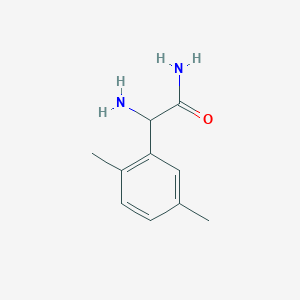
![2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13686574.png)
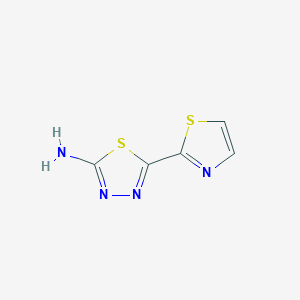
![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13686587.png)
